2-(Pentan-3-yl)pyrimidin-4(3H)-one
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Overview
Description
2-(Pentan-3-yl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are often used in medicinal chemistry for the development of various therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentan-3-yl)pyrimidin-4(3H)-one typically involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions. One common method includes the reaction of pentan-3-one with urea in the presence of a strong acid like hydrochloric acid, followed by cyclization to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions would be carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Pentan-3-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of dihydropyrimidines.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(Pentan-3-yl)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(Pentan-3-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival of pathogens or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)pyrimidine
- 2-(Phenyl)pyrimidine
- 2-(Methyl)pyrimidine
Uniqueness
2-(Pentan-3-yl)pyrimidin-4(3H)-one is unique due to its specific alkyl substitution, which can influence its chemical reactivity and biological activity. Compared to other pyrimidine derivatives, this compound may exhibit different pharmacokinetic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-pentan-3-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-3-7(4-2)9-10-6-5-8(12)11-9/h5-7H,3-4H2,1-2H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGZEIPKWBIVRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NC=CC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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